molecular formula C22H20BrN3O3S B15086961 (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15086961
M. Wt: 486.4 g/mol
InChI Key: SQMBKUFVVHCLSC-CPNJWEJPSA-N
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Description

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a butoxy-methoxybenzylidene group, and a thiazolo-triazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazolo-Triazol Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazol core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominating agent is used.

    Attachment of the Butoxy-Methoxybenzylidene Group: This step involves the condensation of the core structure with a butoxy-methoxybenzylidene precursor under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biological probe or as a lead compound for drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and its thiazolo-triazol core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20BrN3O3S/c1-3-4-11-29-17-10-5-14(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13+

InChI Key

SQMBKUFVVHCLSC-CPNJWEJPSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Origin of Product

United States

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